molecular formula C5H4N2O3 B1581343 3-Hydroxypyrazine-2-carboxylic acid CAS No. 20737-42-2

3-Hydroxypyrazine-2-carboxylic acid

Cat. No.: B1581343
CAS No.: 20737-42-2
M. Wt: 140.1 g/mol
InChI Key: FJZRUSFQHBBTCC-UHFFFAOYSA-N
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Description

3-Hydroxypyrazine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H4N2O3 It is a derivative of pyrazine, characterized by the presence of a hydroxyl group at the third position and a carboxylic acid group at the second position of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxypyrazine-2-carboxylic acid can be achieved through several methods. One common approach involves the esterification of commercially available this compound followed by amidation . Another method includes the nitration of the pyrazine ring, followed by reduction of the nitro group in the presence of Raney nickel . The overall yield of the target product can be optimized through careful control of reaction conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis starting from pyrazin-2-amine. The process includes regioselective chlorination of the pyrazine ring, bromination, palladium-catalyzed cyanation, diazotation, and Sandmeyer chlorination . These steps are designed to maximize yield and purity while minimizing byproducts.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxypyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hydroxypyrazine-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Hydroxypyrazine-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carboxylic acid groups enable a wide range of chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

2-oxo-1H-pyrazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-4-3(5(9)10)6-1-2-7-4/h1-2H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZRUSFQHBBTCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340595
Record name 3-hydroxypyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20737-42-2
Record name 3-hydroxypyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxypyrazine-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-hydroxypyrazine-2-carboxylic acid contribute to the formation of metal-organic frameworks?

A1: this compound (H2L) acts as an organic linker in the construction of metal-organic frameworks (MOFs). [] The molecule can bind to metal ions, such as lanthanide (Ln) and copper (Cu), through its carboxylate and hydroxyl groups. In the cited study, H2L coordinates to copper ions, forming [CuL2] units. These units then act as bridging ligands, connecting {OLn6} clusters to create a three-dimensional framework with a 4,12-c net topology. [] This demonstrates the role of this compound as a building block in the design and synthesis of novel MOFs.

Q2: What are the potential applications of MOFs synthesized using this compound?

A2: The research highlights two potential applications for MOFs containing this compound, depending on the incorporated lanthanide ion:

  • Magnetocaloric effect: The Gd-Cu MOF exhibited a large magnetocaloric effect, making it a potential candidate for magnetic refrigeration applications. [] This is due to the change in magnetic entropy observed under varying magnetic fields.
  • Slow magnetic relaxation: The Dy-Cu MOF displayed slow relaxation of magnetization at low temperatures. [] This property makes it interesting for potential applications in information storage or molecular spintronics.

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